molecular formula C10H14ClNO B2446978 (S)-1-(benzylamino)-3-chloropropan-2-ol CAS No. 198755-87-2

(S)-1-(benzylamino)-3-chloropropan-2-ol

Cat. No.: B2446978
CAS No.: 198755-87-2
M. Wt: 199.68
InChI Key: XNPBVLLNKJHQAO-SNVBAGLBSA-N
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Description

(S)-1-(benzylamino)-3-chloropropan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzylamino group and a chloropropanol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(benzylamino)-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chloropropanol derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where benzylamine reacts with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and chromatographic purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(benzylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Major Products

The major products formed from these reactions include benzylamino alcohols, ketones, aldehydes, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(benzylamino)-3-chloropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(benzylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the chloropropanol moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(benzylamino)cyclohexanol
  • (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid

Uniqueness

(S)-1-(benzylamino)-3-chloropropan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of nucleophilic and electrophilic sites, making it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research.

Biological Activity

(S)-1-(Benzylamino)-3-chloropropan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10H12ClN
  • Molar Mass : Approximately 199.68 g/mol
  • Structural Features : Contains a benzylamino group attached to a chloropropanol structure, contributing to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential use in treating infections.
  • CETP Inhibition : It has been identified as a candidate for inhibiting Cholesteryl Ester Transfer Protein (CETP), which plays a role in lipid metabolism and cardiovascular health. Studies have demonstrated up to 30% inhibition at concentrations of 10 μM.
  • Neuropharmacological Effects : The compound is being investigated for its effects on neurotransmitter systems, particularly its potential role as a histamine H3 receptor antagonist, which may have implications for treating neurological disorders .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • CYP2D6 Inhibition : The compound acts as an inhibitor of CYP2D6, an enzyme involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .
  • Histamine H3 Receptor Modulation : By modulating histamine receptors, the compound may influence various neurological pathways, potentially offering therapeutic benefits in conditions like epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionObserved EffectsReference
AntimicrobialEffective against specific microbial strainsSignificant reduction in growth
CETP InhibitionInhibits cholesterol transfer30% inhibition at 10 μM
CYP2D6 InhibitionAffects drug metabolismAlters pharmacokinetics
Histamine H3 AntagonismModulates neurotransmitter activityPotential anticonvulsant effects

Case Studies

  • CETP Inhibition Study : A series of benzylamine derivatives were synthesized and tested for CETP inhibition. The most potent compounds exhibited significant inhibition, supporting the potential use of this compound as a therapeutic agent in managing lipid disorders.
  • Neuropharmacological Research : In a study examining the anticonvulsant properties of related compounds, it was found that this compound demonstrated protective effects in various seizure models, indicating its potential for further development in treating epilepsy .

Properties

IUPAC Name

(2S)-1-(benzylamino)-3-chloropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPBVLLNKJHQAO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

46.25 g of epichlorohydrin, 33.5 g of benzylamine and 250 ml of cyclohexane were stirred together at ambient temperature for 24 hours. The precipitate formed was filtered off and recrystallized from toluene to give N-benzyl-3-amino-1-chloropropan-2-ol (1A), as a crystalline solid, m.p.: 70°-71° C., in 55% yield.
Quantity
46.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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